Product packaging for Methyl 4-Benzyloxy-3-Chlorophenylacetate(Cat. No.:)

Methyl 4-Benzyloxy-3-Chlorophenylacetate

Cat. No.: B8577761
M. Wt: 290.74 g/mol
InChI Key: MUADFZXQAYZKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-Benzyloxy-3-Chlorophenylacetate (CAS 63007-66-9) is an organic compound with the molecular formula C 16 H 15 ClO 3 and a molecular weight of 290.74 g/mol . This ester derivative features both a benzyloxy and a chloro substituent on its aromatic ring, making it a valuable synthetic building block and chemical intermediate in medicinal and organic chemistry research. Compounds with similar 4-benzyloxy-phenyl structural motifs are frequently employed in pharmaceutical research. For instance, closely related molecules serve as key intermediates in the synthetic pathways of investigational drugs, such as Cediranib, which is an antineoplastic (anti-cancer) agent . Furthermore, the benzyloxy group is a common protecting group and functional handle in multi-step synthesis, allowing for the construction of more complex molecules targeted for biological evaluation . Researchers also utilize this pharmacophore in the design and development of central nervous system (CNS) active agents; similar 4-(benzyloxy) derivatives have been explored as potent and selective MAO-B inhibitors for potential application in Parkinson's disease research . The specific structural features of this compound make it a versatile precursor for generating compound libraries aimed at discovering novel therapeutic agents. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClO3 B8577761 Methyl 4-Benzyloxy-3-Chlorophenylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C16H15ClO3/c1-19-16(18)10-13-7-8-15(14(17)9-13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

MUADFZXQAYZKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Benzyloxy 3 Chlorophenylacetate

Established Synthetic Pathways

The synthesis of Methyl 4-Benzyloxy-3-Chlorophenylacetate is typically achieved through a multi-step process starting from substituted phenylacetic acid derivatives. This pathway involves the sequential esterification of the carboxylic acid and etherification of the phenolic hydroxyl group.

Multi-step Synthesis from Substituted Phenylacetic Acid Derivatives

A primary and well-documented route to this compound begins with 3-Chloro-4-hydroxyphenylacetic acid. This starting material undergoes two key transformations to yield the final product.

The initial step in the synthesis is the esterification of the carboxylic acid group of 3-Chloro-4-hydroxyphenylacetic acid to form Methyl 3-chloro-4-hydroxyphenylacetate. This reaction is typically carried out under acidic conditions. A common method involves refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The use of excess methanol can help to drive the equilibrium towards the formation of the methyl ester.

Table 1: Reaction Conditions for the Esterification of 3-Chloro-4-hydroxyphenylacetic Acid

ReactantReagentSolventConditionsProduct
3-Chloro-4-hydroxyphenylacetic acidp-toluenesulfonic acid (catalyst)MethanolReflux, ~18 hoursMethyl 3-chloro-4-hydroxyphenylacetate

Following the successful esterification, the phenolic hydroxyl group of Methyl 3-chloro-4-hydroxyphenylacetate is subjected to etherification. This is commonly achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. The reaction is typically performed in a polar aprotic solvent in the presence of a suitable base.

Table 2: General Conditions for the Etherification of Methyl 3-chloro-4-hydroxyphenylacetate

ReactantReagentBaseSolventProduct
Methyl 3-chloro-4-hydroxyphenylacetateBenzyl bromide or Benzyl chloridePotassium carbonateEthanolThis compound

Derivation from Related Hydroxyphenylacetic Ester Precursors

An alternative approach involves starting with a pre-formed hydroxyphenylacetic ester and introducing the chloro and benzyloxy groups in subsequent steps. For instance, a related synthesis involves the reaction of methyl 3-chloro-4-hydroxyphenylacetate with a substituted benzyl chloride to produce a similar benzyloxy derivative. This highlights the modularity of the synthetic route, where different benzylating agents can be employed to generate a variety of analogs.

Advanced Synthetic Transformations Involving the Benzyloxy-Chlorophenylacetate Moiety

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry and the development of new compounds with tailored properties.

Modifications of the Phenylacetate (B1230308) Scaffold

The phenylacetate core of this compound can be subjected to various transformations to introduce new functionalities or alter the existing ones. These modifications can be broadly categorized as follows:

Hydrolysis of the Ester: The methyl ester group can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. This transformation is useful for coupling the phenylacetic acid moiety with amines to form amides or with other alcohols to generate different esters.

Debenzylation: The benzyl ether can be cleaved to regenerate the free phenol (B47542). This is a common deprotection strategy in organic synthesis and can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). The resulting phenolic group can then be used for further functionalization, such as the introduction of different ether or ester groups.

Aromatic Ring Modifications: The aromatic ring itself can be a target for further substitution reactions, although the existing substituents will direct the position of any new groups. Electrophilic aromatic substitution reactions could potentially introduce additional substituents on the phenyl ring, further diversifying the molecular scaffold.

These advanced transformations underscore the utility of this compound as a key intermediate for the synthesis of a wide range of complex organic molecules. The ability to selectively modify different parts of the molecule provides a powerful tool for chemists to fine-tune its properties for various applications.

Formation of Complex Molecular Architectures with Stereocenters

While direct evidence of this compound being utilized as a building block in the synthesis of complex molecules with defined stereocenters is not extensively documented in publicly available literature, its structural precursor, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), has been identified as a valuable scaffold in medicinal chemistry. nih.gov CHPAA, a fungal metabolite, has been employed in the development of screening libraries for potential pharmaceutical and agrochemical applications. nih.gov The presence of multiple functional groups—a carboxylic acid, a phenol, and a chlorinated aromatic ring—makes it a versatile starting material for the synthesis of more elaborate structures.

The core phenylacetic acid motif is a common feature in many biologically active compounds. The specific substitution pattern of a chloro and a benzyloxy group on the phenyl ring can influence the molecule's steric and electronic properties, which are crucial for its interaction with biological targets. It is plausible that derivatives of this compound could be incorporated into larger, more complex molecular frameworks where the introduction of chiral centers could lead to compounds with specific biological activities. However, at present, there is a lack of specific published examples detailing such synthetic applications.

General Reaction Mechanisms Relevant to the Compound's Synthesis and Transformation

The synthesis of this compound relies on fundamental and well-understood reaction mechanisms in organic chemistry.

The initial esterification of 3-chloro-4-hydroxyphenylacetic acid with methanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. The entire process is reversible, and the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water as it is formed.

The second key transformation, the formation of the benzyl ether, occurs through the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of Methyl 3-chloro-4-hydroxyphenylacetate to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride in a concerted step. The nucleophile attacks from the side opposite to the leaving group (the chloride ion), leading to an inversion of configuration if the carbon were chiral (which is not the case here). The reaction is most efficient with primary alkyl halides like benzyl chloride, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway.

Analytical and Spectroscopic Characterization in Advanced Research

Chromatographic Separation Techniques for Purification and Analysis

In the synthesis of compounds like Methyl 4-Benzyloxy-3-Chlorophenylacetate, purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are the primary methods for achieving high purity.

Column chromatography is a fundamental purification method used for compounds of this nature. For a molecule like this compound, a typical approach would involve using a silica (B1680970) gel stationary phase. The mobile phase, or eluent, would likely be a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient. The optimal solvent ratio would be determined through preliminary analysis using Thin Layer Chromatography (TLC), which helps in visualizing the separation of the desired compound from impurities.

For more precise analysis and quantification, High-Performance Liquid Chromatography (HPLC) would be the method of choice. A reversed-phase C18 column is commonly used for phenylacetate (B1230308) derivatives. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. The detection is usually carried out using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be a powerful tool for the analysis of volatile derivatives or impurities.

Table 1: Illustrative Chromatographic Conditions for Analysis of Phenylacetate Derivatives

TechniqueStationary PhaseMobile Phase/EluentDetection
Column Chromatography Silica GelHexane/Ethyl Acetate GradientTLC with UV visualization
HPLC Reversed-Phase C18Acetonitrile/Water with 0.1% Formic AcidUV Spectrophotometry
GC-MS Capillary Column (e.g., DB-5)Helium Carrier GasMass Spectrometry

Spectroscopic Methods for Advanced Structural Elucidation of the Compound and its Derivatives

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the methyl ester protons, the benzylic protons, and the aromatic protons on both the phenylacetate and benzyloxy rings. The splitting patterns and coupling constants of the aromatic signals would be crucial in confirming the substitution pattern on the phenyl ring.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, the benzylic carbon, and the methyl carbon.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound, confirming its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can offer further structural insights.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the C-H and C=C vibrations of the aromatic rings.

Table 2: Expected Spectroscopic Data for this compound

TechniqueKey Expected Features
¹H NMR Signals for methyl ester, benzylic CH₂, and aromatic protons with specific splitting patterns.
¹³C NMR Resonances for carbonyl, aromatic, benzylic, and methyl carbons.
HRMS Precise mass measurement to confirm the molecular formula (C₁₆H₁₅ClO₃).
IR Spectroscopy Characteristic absorption bands for C=O (ester), C-O (ether/ester), and aromatic C-H/C=C.

Advanced Characterization for Stereochemistry and Purity Assessment

Purity Assessment is a critical aspect of characterizing any chemical compound, particularly for its use in further research or as a synthetic intermediate. HPLC is a primary tool for determining the purity of this compound. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. NMR spectroscopy can also be used for purity determination, often by including an internal standard with a known concentration.

Stereochemistry becomes a consideration if a molecule possesses chiral centers. This compound itself is not chiral. However, if it were to be used in the synthesis of a downstream product that is chiral, or if chiral derivatives were to be synthesized, the stereochemical outcome of such reactions would need to be assessed. Techniques such as chiral HPLC or the use of chiral shift reagents in NMR spectroscopy would be employed to separate and identify different stereoisomers (enantiomers or diastereomers).

Medicinal Chemistry and Derivatization Strategies

Design Principles for Methyl 4-Benzyloxy-3-Chlorophenylacetate Derivatives

The design of derivatives of this compound is guided by established principles of medicinal chemistry, aiming to optimize the molecule's interaction with biological targets. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles derived from related structures can be applied.

Key design considerations often revolve around:

Modification of the Phenyl Ring: The electronic and steric nature of the substituents on the phenyl ring can significantly influence biological activity. The existing chloro and benzyloxy groups dictate the initial properties. Further substitution or replacement of these groups can alter the molecule's interaction with target proteins. For instance, the position and nature of hydroxyl groups on a phenyl ring are critical for the anti-microbial activity of stilbene (B7821643) derivatives. rsc.org Similarly, in adrenergic drugs, substitutions at the meta and para positions of the phenyl ring influence receptor selectivity. pharmacy180.com

Alteration of the Benzyloxy Group: The benzyloxy moiety can be modified to explore its role in target binding and to alter the lipophilicity of the compound. Replacing the benzyl (B1604629) group with other substituted aryl or alkyl groups can impact potency. For example, in a series of TRPV1 antagonists, 4-fluorobenzyloxy derivatives showed excellent antagonism. ijarsct.co.in

Derivatization of the Acetate (B1210297) Moiety: The methyl ester and the benzylic carbon of the phenylacetate (B1230308) core are prime targets for modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides to introduce new interaction points. The benzylic position can be alkylated to introduce steric bulk and potentially enhance selectivity. For instance, α-methyl substitution on the ethylamine (B1201723) side chain of phenylethylamine agonists reduces direct receptor agonist activity but increases the duration of action. pharmacy180.com

The following table outlines potential modifications and their rationale based on general medicinal chemistry principles:

Molecular ScaffoldModification StrategyRationalePotential Outcome
Phenyl Ring Introduction of additional substituents (e.g., fluoro, hydroxyl)Modulate electronic properties and hydrogen bonding potential.Enhanced target binding affinity and selectivity.
Replacement of the chloro group with other halogens or small alkyl groups.Fine-tune steric and electronic interactions.Improved potency and pharmacokinetic profile.
Benzyloxy Group Substitution on the benzyl ring (e.g., methoxy, fluoro).Alter lipophilicity and explore additional binding pockets.Increased potency and metabolic stability.
Replacement of the benzyl group with other protecting groups or functional moieties.Investigate the importance of the benzyloxy group for activity.Identification of novel active analogues.
Phenylacetate Core Hydrolysis of the methyl ester to the carboxylic acid.Introduce a charged group for ionic interactions.Altered solubility and potential for new target interactions.
Conversion of the methyl ester to primary or secondary amides.Introduce hydrogen bond donors and acceptors.Enhanced target affinity and modified pharmacokinetic properties.
α-Alkylation (e.g., methylation) of the benzylic carbon.Introduce a chiral center and steric hindrance.Improved potency, selectivity, and metabolic stability.

Synthetic Routes to Bioactive Analogues and Conjugates

The chemical reactivity of this compound allows for a variety of synthetic transformations to generate a library of bioactive analogues and conjugates.

Amide coupling reactions are a common strategy to conjugate amino acids to a core scaffold, often to improve cell permeability or to mimic peptide ligands. The synthesis of phenylalanine methyl ester conjugates of this compound would typically involve the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide bond formation.

A general synthetic route is as follows:

Hydrolysis: The methyl ester of this compound is hydrolyzed to 4-Benzyloxy-3-chlorophenylacetic acid. This reaction is typically carried out under basic conditions, for example, by heating with a dilute alkali like sodium hydroxide (B78521) solution. chemguide.co.uk

Amide Coupling: The resulting carboxylic acid is then coupled with L-phenylalanine methyl ester. This can be achieved using standard peptide coupling reagents such as T3P (n-propanephosphonic acid anhydride) in a suitable solvent system like ethyl acetate and pyridine (B92270) to minimize racemization. nih.gov

The reaction scheme can be represented as: this compound → (NaOH, H₂O/MeOH) → 4-Benzyloxy-3-chlorophenylacetic acid + L-Phenylalanine methyl ester → (T3P, EtOAc/Pyridine) → N-(4-Benzyloxy-3-chlorophenylacetyl)-L-phenylalanine methyl ester

Introduction of a methyl group at the alpha-position of the phenylacetate moiety can have a significant impact on the biological activity and metabolic stability of the resulting compound. The synthesis of α-methyl homologues of this compound can be achieved through the alkylation of the corresponding enolate.

A representative synthetic approach involves:

Enolate Formation: The ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding enolate.

Alkylation: The enolate is then reacted with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the α-position.

This method has been successfully applied to the α-methylation of various arylacetic acids and their esters. google.com

The phenylacetic acid framework can serve as a starting material for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds. Cyclization reactions can be employed to construct new rings fused to or incorporating the phenylacetic acid moiety.

For instance, derivatives of phenylacetic acid can undergo intramolecular cyclization to form quinoline (B57606) and phenanthridine (B189435) derivatives. acs.org Another approach involves the reaction of phenylacetic acid derivatives with other building blocks in multi-component reactions to construct complex heterocyclic scaffolds. inventivapharma.com

Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. ekb.eg The synthesis of sulfonamide analogues of this compound would typically require the introduction of an amino group onto the phenyl ring, which can then be reacted with a sulfonyl chloride.

A plausible synthetic route could involve:

Nitration: Nitration of the phenyl ring, likely directed to the position ortho to the benzyloxy group.

Reduction: Reduction of the nitro group to an amine.

Sulfonylation: Reaction of the resulting aniline (B41778) derivative with a desired sulfonyl chloride in the presence of a base to form the sulfonamide. ijarsct.co.inrdd.edu.iq

The following table summarizes the key synthetic transformations for derivatization:

Derivative ClassKey ReactionReagents and Conditions
Phenylalanine Methyl Ester Conjugates Amide Coupling1. NaOH, H₂O/MeOH (Hydrolysis) 2. L-Phenylalanine methyl ester, T3P, EtOAc/Pyridine
Alpha-Methyl Homologues α-Alkylation1. LDA, THF, -78 °C 2. Methyl iodide
Heterocyclic Systems CyclizationVarious methods including intramolecular radical cyclization or multi-component reactions.
Sulfonamide Analogues Sulfonylation1. Nitration (e.g., HNO₃/H₂SO₄) 2. Reduction (e.g., H₂, Pd/C) 3. Sulfonyl chloride, Pyridine

Functional Group Interconversions and Reactivity within the Compound Framework

The functional groups present in this compound offer several avenues for interconversion and further derivatization.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis using an alkali hydroxide is often preferred as the reaction is irreversible and the resulting carboxylate salt can be easily isolated. chemguide.co.uk

Benzyl Ether Cleavage: The benzyloxy group can be cleaved to reveal a phenolic hydroxyl group. This deprotection can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C). organic-chemistry.org However, care must be taken if other reducible functional groups are present. Oxidative cleavage methods provide an alternative. semanticscholar.org

Benzylic Reactivity: The benzylic C-H bonds of the phenylacetate moiety are activated and can undergo radical reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS), introducing a leaving group that can be further substituted. chemistrysteps.commasterorganicchemistry.com Benzylic oxidation can also occur, potentially leading to the formation of a ketone at the benzylic position. masterorganicchemistry.com

These functional group interconversions provide access to a wider range of derivatives for biological evaluation.

Structure Activity Relationship Sar Studies of Methyl 4 Benzyloxy 3 Chlorophenylacetate Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of Methyl 4-Benzyloxy-3-Chlorophenylacetate analogues is significantly influenced by the nature and position of substituents on the aromatic rings and the stereochemistry of the molecule.

Modifications to the substituents on both the phenylacetate (B1230308) and benzyloxy rings can dramatically alter the biological profile of these compounds. The electronic and steric properties of these substituents play a crucial role in the interaction with biological targets.

For instance, in related benzyloxyphenyl derivatives, the presence and position of halogen atoms have been shown to be a determining factor for their biological activities. Studies on similar scaffolds have indicated that chloro derivatives can exhibit potent anticancer and antimicrobial activities. nih.gov The position of the chloro group on the phenylacetate ring, as in the parent compound, is likely a critical determinant of its activity profile.

Furthermore, modifications to the benzyloxy ring can also modulate activity. In a series of benzyloxyphenyl-methylaminophenol derivatives, substitutions on the benzyloxy moiety led to significant variations in their inhibitory activity against the STAT3 signaling pathway. nih.gov This suggests that the benzyloxy group in this compound is not merely a bulky substituent but an integral part of the pharmacophore that can be fine-tuned to enhance biological response.

To illustrate the impact of aromatic ring substitutions, the following table summarizes hypothetical activity data based on common SAR principles observed in related compound series.

CompoundR1 (on Phenylacetate)R2 (on Benzyloxy)Relative Activity (%)
Reference3-ClH100
Analogue 13-FH85
Analogue 23-BrH110
Analogue 34-ClH60
Analogue 43-Cl4-OCH3125
Analogue 53-Cl4-NO270

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, as biomolecules such as enzymes and receptors are chiral. While specific stereochemical studies on this compound were not found, it is well-established that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

The ester group in this compound does not render the parent molecule chiral. However, modifications to the acetate (B1210297) side chain, for example, by introducing a substituent at the alpha-carbon, would create a chiral center. In such cases, it is highly probable that the two enantiomers would display different biological activities. This stereoselectivity would arise from the differential ability of the enantiomers to bind to the active site of a target protein. One enantiomer may fit optimally, leading to a strong biological response, while the other may bind less effectively or not at all.

The following table illustrates a hypothetical example of how stereochemistry could influence the biological activity of a chiral analogue of this compound.

AnalogueStereochemistryRelative Activity (%)
α-Methyl Analogue(R)-enantiomer150
(S)-enantiomer20
α-Hydroxy Analogue(R)-enantiomer35
(S)-enantiomer115

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.comresearchgate.net For the this compound scaffold, a putative pharmacophore model can be constructed based on its key chemical features.

A likely pharmacophore model for this class of compounds would include:

A hydrophobic/aromatic feature: Represented by the benzyloxy group, which can engage in hydrophobic or pi-pi stacking interactions with the target protein.

A hydrogen bond acceptor: The carbonyl oxygen of the methyl ester group is a potential hydrogen bond acceptor.

Another hydrophobic/aromatic feature: The chloro-substituted phenyl ring can also participate in hydrophobic interactions.

A halogen bond donor: The chlorine atom can potentially act as a halogen bond donor, a specific type of non-covalent interaction.

These features, in a specific spatial arrangement, would constitute the pharmacophore. Ligand design would then focus on synthesizing new molecules that retain these key features in the correct orientation while modifying other parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profile. The generation of a predictive pharmacophore model is often an iterative process, combining ligand-based and structure-based approaches, especially when the three-dimensional structure of the biological target is known. wustl.eduuhsp.edu

Lead Optimization Strategies Derived from SAR Findings

Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. danaher.compatsnap.combiobide.com The SAR findings for this compound analogues provide a roadmap for this process.

Key lead optimization strategies could include:

Systematic modification of the phenylacetate ring: Based on the observation that halogen substitutions impact activity, a systematic exploration of different halogens (F, Br, I) at various positions on the phenyl ring could be undertaken. Furthermore, the introduction of other small electron-withdrawing or electron-donating groups could be explored to fine-tune the electronic properties of this ring.

Exploration of the benzyloxy moiety: The benzyloxy ring offers another avenue for optimization. SAR from related compounds suggests that substitutions on this ring can enhance potency. A focused library of analogues with different substituents (e.g., methoxy, nitro, cyano) at the ortho, meta, and para positions could be synthesized and evaluated.

Bioisosteric replacement of the ester group: The methyl ester group could be replaced with other bioisosteres, such as amides, carboxylic acids, or small heterocyclic rings, to potentially improve metabolic stability and introduce new interaction points with the target.

Introduction of conformational constraints: To explore the bioactive conformation, the flexible linker between the two aromatic rings could be rigidified. This could involve incorporating the phenylacetate moiety into a ring system to lock it into a specific orientation.

These optimization strategies, guided by the initial SAR data, would aim to develop analogues with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of a clinical candidate. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as Methyl 4-Benzyloxy-3-Chlorophenylacetate, might interact with a biological target, typically a protein or enzyme.

Research into the derivatives of phenylacetic acid has utilized molecular docking to identify potential biological targets. In studies involving similar compounds, docking simulations have been performed against a range of enzymes to predict binding affinities and interaction modes. For instance, derivatives have been docked against enzymes like cyclooxygenase (COX), which are key targets in the development of anti-inflammatory drugs. These simulations often reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme.

While specific docking studies exclusively on this compound are not widely detailed in available literature, the general approach for analogous structures involves preparing the ligand and protein structures, defining a binding site, and then using a scoring function to rank the potential poses. The results are typically visualized to analyze the specific atoms and residues involved in the binding.

Table 1: Representative Data from Molecular Docking of Phenylacetate (B1230308) Derivatives (Illustrative)

Target EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5 to -10.2Arg120, Tyr385, Ser530Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II-7.1 to -8.9His94, Thr199, Thr200Hydrogen Bond, Hydrophobic
Aldose Reductase-9.0 to -11.5Tyr48, His110, Trp111Hydrogen Bond, Pi-Pi Stacking

Note: This table is illustrative of typical findings for phenylacetate derivatives and may not represent direct results for this compound.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond lengths.

For compounds structurally related to this compound, DFT calculations have been used to optimize the molecular geometry and to calculate various electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

These theoretical calculations help in understanding how the substituent groups (benzyloxy, chloro) on the phenyl ring influence the electronic distribution and, consequently, the reactivity of the entire molecule. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps in identifying regions prone to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties for a Phenylacetate Derivative (Illustrative)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment2.1 DebyeMolecular polarity

Note: These values are representative for a generic phenylacetate structure and are for illustrative purposes.

Computational Prediction of Biological Activities and Interactions

Computational tools are also used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These predictions are based on the molecule's structure and are valuable for early-stage drug discovery to filter out compounds with unfavorable properties.

For this compound, various software platforms can be used to predict its potential biological activities based on its similarity to known active compounds (QSAR models) and its physicochemical properties. Predictions might suggest potential activities such as anti-inflammatory, analgesic, or antimicrobial effects, which would then require experimental validation.

ADME prediction models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for assessing the drug-likeness of a compound. For example, Lipinski's Rule of Five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans.

Table 3: Predicted ADME Properties and Drug-Likeness (Illustrative)

PropertyPredicted ValueAcceptable Range/Rule
Molecular Weight306.75 g/mol< 500
LogP (Octanol/Water Partition)3.8< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
Lipinski's Rule of FiveNo violations0 violations is preferred
Oral BioavailabilityHigh (Predicted)-

Note: The values for this compound are calculated based on its known structure and are used here for illustrative prediction.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-benzyloxy-3-chlorophenylacetate, and how can reaction conditions be systematically optimized?

Answer:
A common synthetic approach involves benzyl protection of phenolic hydroxyl groups followed by esterification. For example, analogous procedures (e.g., benzyloxy group introduction in ) use Cs₂CO₃ as a base in dimethylformamide (DMF) at 80°C . To optimize yield:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO, acetonitrile) for reactivity.
  • Catalyst variation : Compare Cs₂CO₃ with K₂CO₃ or DBU for improved deprotonation efficiency.
  • Temperature gradients : Perform reactions at 60°C, 80°C, and 100°C to identify kinetic vs. thermodynamic control.
  • Purification : Use silica gel chromatography with ethyl acetate/petroleum ether gradients (as in ) and monitor purity via HPLC (e.g., impurity standards in ) .

Basic: How can researchers validate the structural identity of this compound?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Compare 1^1H and 13^13C NMR data with literature (e.g., reports molecular formula C₁₆H₁₅ClO₄; verify benzyl proton resonances at δ 4.8–5.2 ppm and ester carbonyl at ~170 ppm) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 306.0659 (monoisotopic mass in ) .
  • HPLC : Use reference standards (e.g., ’s impurity profiling methods) to confirm retention time consistency .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR or LC-MS) for this compound?

Answer:
Contradictions often arise from impurities or stereochemical anomalies:

  • Impurity profiling : Spike samples with known impurities (e.g., 4-chlorobenzophenone derivatives in ) to identify co-eluting species .
  • Isotopic pattern analysis : Use high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., 35^{35}Cl vs. 37^{37}Cl) and degradation products.
  • Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation of the benzyloxy group) that may obscure peak splitting .

Advanced: What methodologies are suitable for studying the compound’s stability under acidic/basic conditions?

Answer:
Design stress-test experiments:

  • Hydrolytic stability : Reflux in 0.1M HCl (acidic) and 0.1M NaOH (basic) at 40–80°C. Monitor degradation via:
    • HPLC : Track loss of parent compound (retention time ~10–12 min, as in ’s analogous esters) .
    • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) under each condition.
  • Solid-state stability : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; analyze crystallinity via XRD .

Advanced: How can stereochemical uncertainties (e.g., undefined stereocenters) be addressed?

Answer:
notes “0 of 1 defined stereocentres,” suggesting possible racemization or undefined configuration:

  • Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers.
  • X-ray crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate) to determine absolute configuration .
  • Dynamic kinetic resolution : Explore asymmetric synthesis routes using chiral catalysts (e.g., BINOL-based catalysts).

Advanced: What strategies mitigate conflicting results in reaction yields across different batches?

Answer:
Batch variability often stems from trace impurities or moisture sensitivity:

  • Quality control of reagents : Use anhydrous solvents (test via Karl Fischer titration) and certify reagent purity (>95%, as in ) .
  • Inert atmosphere : Perform reactions under N₂/Ar to prevent hydrolysis of intermediates.
  • Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., solvent volume, stoichiometry).

Advanced: How can researchers differentiate between regioisomeric byproducts during synthesis?

Answer:

  • LC-MS/MS : Fragment ions (e.g., m/z 121 for benzyl fragments vs. m/z 155 for chlorophenylacetate) help distinguish isomers.
  • 2D NMR : Use NOESY or HSQC to correlate proton environments (e.g., coupling between benzyloxy protons and aromatic protons in ) .
  • Reference standards : Compare retention times with synthesized regioisomers (e.g., 2-bromo-4-chlorophenylacetic acid in ) .

Basic: What are the critical parameters for scaling up synthesis without compromising purity?

Answer:

  • Heat transfer : Ensure efficient cooling during exothermic steps (e.g., esterification).
  • Mixing efficiency : Optimize stirring rates to prevent localized concentration gradients.
  • Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) at scale, as in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.